N-(3-acetylphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide
Description
N-(3-acetylphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide is a complex organic compound belonging to the pyrazolo[4,3-e]pyridine family
Properties
Molecular Formula |
C21H22N4O2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-4-propan-2-yl-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide |
InChI |
InChI=1S/C21H22N4O2/c1-12(2)25-20-17(11-22-25)19(16-8-5-9-18(16)24-20)21(27)23-15-7-4-6-14(10-15)13(3)26/h4,6-7,10-12H,5,8-9H2,1-3H3,(H,23,27) |
InChI Key |
ABIIADJYWREGAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=NC3=C(CCC3)C(=C2C=N1)C(=O)NC4=CC=CC(=C4)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide typically involves a multi-step process. One common method includes the copper-catalyzed intramolecular amination followed by in situ oxidation of primary allylamines generated from the Morita–Baylis–Hillman adducts of 4-iodopyrazolecarbaldehydes . This synthetic methodology is versatile and not affected by the stereochemistry of the allylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(3-acetylphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide involves its interaction with molecular targets such as kinases. It has been shown to inhibit the activity of CDK2 and GSK-3β, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of these kinases, preventing their normal function and thereby inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit kinase inhibition and anticancer activity.
Pyrazolo[3,4-b]pyridin-6-one derivatives: Known for their anticancer properties and similar mechanisms of action.
Uniqueness
N-(3-acetylphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide is unique due to its specific structural features, which confer distinct binding properties and biological activities. Its ability to selectively inhibit CDK2 and GSK-3β makes it a promising candidate for targeted cancer therapy.
Biological Activity
N-(3-acetylphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide is a novel compound that has garnered interest for its potential biological activities. This article delves into the synthesis, biological properties, and potential applications of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The core structure is derived from cyclopenta[b]pyrazole frameworks, which are known for their diverse pharmacological properties. Recent methodologies have improved the efficiency of synthesizing such compounds through optimized reaction conditions and the use of specific reagents.
Key Synthetic Steps
- Formation of the Pyrazolo Framework : Initial reactions involve cyclization processes that yield the pyrazolo structure.
- Acetylation : The introduction of the acetyl group onto the phenyl ring enhances the compound's lipophilicity and biological activity.
- Carboxamide Formation : The final step involves the formation of the carboxamide group, which is crucial for biological interaction.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Preliminary studies indicate that this compound exhibits significant antioxidant properties, potentially reducing oxidative stress in biological systems.
- Enzyme Inhibition : It has been shown to inhibit key enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's. The inhibition constants (K_i) for AChE are reported to be in the low nanomolar range, indicating high potency.
| Enzyme Target | K_i (nM) |
|---|---|
| Acetylcholinesterase | 3.07 - 87.26 |
| Carbonic Anhydrase I | 1.47 - 10.06 |
| Carbonic Anhydrase II | 3.55 - 7.66 |
Case Studies
- Neuroprotective Effects : In a study involving animal models of neurodegeneration, administration of the compound resulted in improved cognitive functions and reduced markers of neuronal damage.
- Anticancer Activity : Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
Research Findings
Recent studies have focused on elucidating the structure-activity relationship (SAR) of similar compounds to optimize their efficacy and selectivity. The incorporation of different substituents on the pyrazolo framework has been shown to modulate biological activity significantly.
Comparative Analysis
A comparative analysis with other known pyrazolo compounds reveals that this compound possesses unique attributes that enhance its bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
